![molecular formula C14H9ClN2OS B5545791 3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

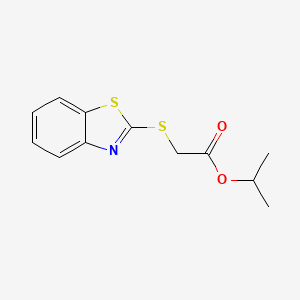

Synthesis Analysis

The synthesis of thiophene and furan derivatives generally involves interactions between active electrophilic centers and various halo methylene compounds under mild conditions. For example, the synthesis of 5-acyl-2-amino-3-cyanothiophenes from 3-amino-2-cyanothioacrylamides and halo methylene compounds results in polyfunctional thiophene derivatives with unique optoelectronic properties (Lugovik et al., 2017). Similarly, cyclization reactions under specific conditions, such as microwave irradiation, have been employed to synthesize related oxadiazoles, showcasing the versatility of synthetic strategies (Li Zheng, 2004).

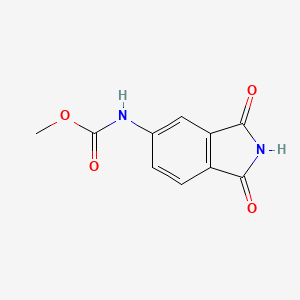

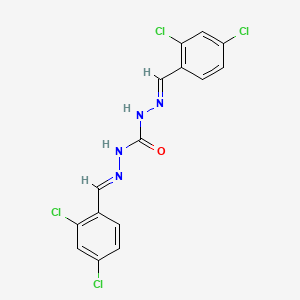

Molecular Structure Analysis

The molecular structure of thiophene and furan derivatives often reveals a relationship between the molecular architecture and their photophysical properties. Computational and experimental analyses suggest that these compounds populate intramolecular charge-transfer states upon light absorption, with emissions occurring from twisted intramolecular charge-transfer states. This characteristic is crucial for understanding the optoelectronic behavior of these molecules (Lugovik et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving thiophene and furan derivatives typically highlight their reactivity and potential for forming various functional groups. For instance, one-pot reactions involving cyanothioacetamide and furfural in the presence of N-methylmorpholine have led to the synthesis of compounds with significant anti-inflammatory activity (Oleinik et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility and thermal behavior, are influenced by the molecular structure. Studies on the fusion temperature and solubility in various organic solvents of related compounds provide insights into their thermodynamic properties and the effect of intermolecular interactions on solubility and mixing enthalpies (Sobechko et al., 2017).

Scientific Research Applications

Photochemical Reactions and Photophysical Properties

The compound 3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide and its derivatives have been studied for their role in photochemical reactions. For instance, similar compounds have been used in tandem photoarylation-photoisomerization studies, exhibiting unique photophysical properties and acting as singlet-oxygen sensitizers in photo-oxidation processes (Amati et al., 2010).

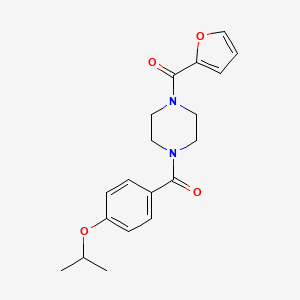

Ligand Synthesis in Catalytic Systems

These compounds are also pivotal in the synthesis of ligands for catalytic systems. For instance, (2-furyl)phenyl(2-pyridyl)phosphine, a derivative, has been synthesized and shown to be highly active in catalytic systems like alkoxycarbonylation of terminal alkynes (Scrivanti et al., 2001).

Microwave-Assisted Synthesis

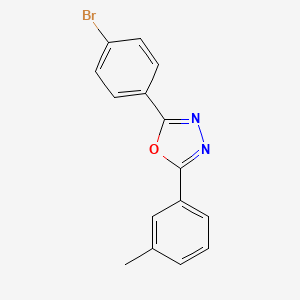

In the field of organic synthesis, compounds like 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles have been synthesized using microwave irradiation, demonstrating an efficient and rapid method of producing these compounds with high yield (Li Zheng, 2004).

Photophysical Studies

Studies involving the photophysical examination of these compounds are significant. For instance, research on the intramolecular reactions of alkynes with furans and electron-rich arenes catalyzed by PtCl2 has provided insights into the role of platinum carbenes as intermediates (Martín‐Matute et al., 2003).

Photophysical and Optical Applications

Further research into the photophysical and optical properties of these compounds has found applications in fields like liquid crystal technology and organic electronics. Their unique optical properties make them suitable for use in materials like donor–acceptor polymers and in the study of liquid crystalline materials (Xu et al., 2015); (Miyake et al., 1984).

Organic Solar Cells

In the context of renewable energy, derivatives of 3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide have been explored in the synthesis of small molecules for efficient organic solar cells. Their molecular structure and properties make them ideal candidates for electron donors in solar cell applications (Bai et al., 2014).

properties

IUPAC Name |

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-11-3-1-2-9(6-11)13-5-4-12(18-13)7-10(8-16)14(17)19/h1-7H,(H2,17,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRLBTCGNQBLLV-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enethioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)